2-(diethylamino)-6-methylpyrimidin-4-ol chemical properties and structure
2-(diethylamino)-6-methylpyrimidin-4-ol chemical properties and structure
An In-Depth Technical Guide to 2-(diethylamino)-6-methylpyrimidin-4-ol
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analytical characterization of 2-(diethylamino)-6-methylpyrimidin-4-ol (CAS No: 42487-72-9). Primarily known as a principal metabolite of the organophosphorus insecticide Pirimiphos-methyl, this pyrimidine derivative is of significant interest to researchers in environmental science, toxicology, and drug development. This document consolidates available experimental data with theoretical predictions to offer a robust resource for scientists. We will delve into its pronounced tautomerism, outline a logical synthetic pathway, detail its spectroscopic signature, and discuss its known biological context and toxicological profile.
Chemical Identity and Structure
2-(diethylamino)-6-methylpyrimidin-4-ol is a substituted aminopyrimidine. Its core structure is a six-membered heterocyclic aromatic ring containing two nitrogen atoms.
| Identifier | Data | Reference |
| IUPAC Name | 2-(diethylamino)-6-methylpyrimidin-4-ol | [1] |
| CAS Number | 42487-72-9 | [2] |
| Molecular Formula | C₉H₁₅N₃O | [2] |
| Molecular Weight | 181.23 g/mol | [2] |
| Synonyms | 2-Diethylamino-6-hydroxy-4-methylpyrimidine, 2-Diethylamino-6-methyl-4-pyrimidinol, 2-(Diethylamino)-6-methylpyrimidin-4(1H)-one | [2][3] |
Critical Structural Feature: Keto-Enol Tautomerism
A fundamental characteristic of hydroxypyrimidines is their existence in a state of tautomeric equilibrium. The compound can exist as the aromatic hydroxyl (enol) form, 2-(diethylamino)-6-methylpyrimidin-4-ol , or the non-aromatic keto (amide) form, 2-(diethylamino)-6-methylpyrimidin-4(1H )-one . For pyrimidin-4-ones, computational and experimental studies have shown that the keto tautomer is significantly more stable and is the predominant form under standard conditions.[4] This preference is largely attributed to the greater bond strength of the carbon-oxygen double bond (C=O) in the keto form compared to the carbon-carbon double bond (C=C) in the enol form.[5][6] All subsequent discussions of spectroscopic and reactive properties will assume the predominance of the keto tautomer.
Caption: Recommended workflow for the synthesis of the title compound.
Detailed Experimental Protocol
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Setup: A 250 mL three-neck round-bottom flask is equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel. The system is flame-dried and allowed to cool under a stream of dry nitrogen.
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Reaction Initiation: Sodium metal (2.3 g, 0.1 mol) is cautiously added in small pieces to 100 mL of anhydrous ethanol in the flask. Once all the sodium has reacted to form sodium ethoxide, N,N-diethylguanidine hydrochloride (15.1 g, 0.1 mol) is added.
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Reactant Addition: Ethyl acetoacetate (13.0 g, 0.1 mol) is added dropwise from the dropping funnel over 30 minutes with stirring.
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Reflux: The reaction mixture is heated to reflux (approx. 78°C) and maintained at this temperature for 8 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Workup and Isolation: The mixture is cooled to room temperature, and the ethanol is removed under reduced pressure using a rotary evaporator. The resulting residue is dissolved in 100 mL of water and cooled in an ice bath.
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Precipitation: The aqueous solution is neutralized by the slow addition of glacial acetic acid until the pH is approximately 6-7, leading to the precipitation of a white solid.
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Purification: The crude product is collected by vacuum filtration, washed with cold water (2 x 20 mL), and then recrystallized from an ethanol/water mixture to yield the pure product. The solid is dried in a vacuum oven at 50°C.
Spectroscopic and Analytical Characterization
Analytical characterization is essential to confirm the identity and purity of the synthesized compound.
Mass Spectrometry (MS)
Electron Impact Mass Spectrometry (EI-MS) is a powerful tool for determining the molecular weight and structural features of a compound through its fragmentation pattern.
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Protocol: A dilute solution of the compound in methanol is injected into a GC-MS or directly infused into an EI-MS source. The instrument is operated in positive ion mode with a standard electron energy of 70 eV.
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Expected Results: The mass spectrum shows a clear molecular ion peak corresponding to the molecular weight. [7]The fragmentation pattern provides a fingerprint for the structure.
| m/z (charge/mass ratio) | Proposed Fragment Structure | Interpretation |
| 181 | [M]⁺ (Molecular Ion) | Confirms the molecular weight of C₉H₁₅N₃O. |
| 166 | [M - CH₃]⁺ | Loss of a methyl radical from the pyrimidine ring. |
| 152 | [M - C₂H₅]⁺ | Loss of an ethyl radical from the diethylamino group (Base Peak). |
| 138 | [M - C₃H₇]⁺ | Further fragmentation involving the diethylamino group. |
| 125 | [M - C₄H₁₀]⁺ | Loss of the entire diethylamino group. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Protocol: The compound (~10-20 mg) is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆, ~0.7 mL). DMSO-d₆ is chosen for its ability to dissolve the compound and to observe the exchangeable N-H proton. The solution is analyzed using a 400 MHz or higher NMR spectrometer.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11.0 - 12.0 | broad singlet | 1H | NH | Exchangeable amide proton of the keto tautomer. |
| ~5.5 - 5.7 | singlet | 1H | C₅-H | Olefinic proton on the pyrimidine ring. |
| ~3.4 - 3.6 | quartet | 4H | N(CH₂ CH₃)₂ | Methylene protons adjacent to nitrogen and coupled to the methyl group. |
| ~2.1 - 2.2 | singlet | 3H | C₆-CH₃ | Methyl group attached to the pyrimidine ring. |
| ~1.1 - 1.2 | triplet | 6H | N(CH₂CH₃ )₂ | Methyl protons of the ethyl groups, coupled to the methylene protons. |
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 | C =O | Carbonyl carbon of the pyrimidinone ring. |
| ~162 | C ₂ | Carbon bearing the diethylamino group. |
| ~158 | C ₆ | Carbon bearing the methyl group. |
| ~95 | C ₅ | Olefinic carbon with an attached proton. |
| ~42 | C H₂ (ethyl) | Methylene carbons of the diethylamino group. |
| ~23 | C H₃ (ring) | Methyl carbon attached to the pyrimidine ring. |
| ~13 | C H₃ (ethyl) | Methyl carbons of the diethylamino group. |
Infrared (IR) Spectroscopy
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Protocol: A small amount of the dry compound is mixed with potassium bromide (KBr) powder and pressed into a thin pellet. The pellet is analyzed using an FTIR spectrometer.
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Expected Characteristic Bands (Keto Tautomer):
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200 - 3100 | N-H Stretch (broad) | Amide N-H in the ring |
| 2970 - 2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |
| 1680 - 1650 | C=O Stretch (strong) | Amide carbonyl in the ring |
| 1620 - 1580 | C=N and C=C Stretch | Pyrimidine ring vibrations |
| 1460 - 1370 | C-H Bend | Aliphatic (CH₃, CH₂) |
Biological Activity and Toxicology
The primary relevance of 2-(diethylamino)-6-methylpyrimidin-4-ol is its role as a metabolite of the insecticide Pirimiphos-methyl.
Environmental and Metabolic Fate of Pirimiphos-methyl
Pirimiphos-methyl is an organothiophosphate insecticide used to protect stored grain products. [8]In both the environment and in biological systems (e.g., mammals), it undergoes metabolic transformation. The ester linkage is hydrolyzed, cleaving the phosphate group and yielding 2-(diethylamino)-6-methylpyrimidin-4-ol as the major, stable pyrimidine-containing metabolite. [8][9][10]Its detection in urine is a key biomarker for recent exposure to the parent insecticide. [8]
Caption: Formation of the title compound from Pirimiphos-methyl.
Toxicological Data
While the parent compound, Pirimiphos-methyl, exerts its toxicity by inhibiting acetylcholinesterase, the metabolite has a different toxicological profile.
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Acute Oral Toxicity: In studies with rats, the acute oral LD₅₀ was determined to be between 800 and 1600 mg/kg. [9]This indicates a significantly lower acute toxicity compared to many active organophosphate pesticides.
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Sub-acute Toxicity: In a two-week study, rats given oral doses of 100 and 400 mg/kg for five days a week showed no signs of toxicity or pathological changes. [9]
Potential Applications
The pyrimidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and biologically active molecules. [11]Derivatives of substituted pyrimidines are known to exhibit a wide range of activities, including antimicrobial, anticancer, and anti-inflammatory properties. [11][12][13]The unique substitution pattern of 2-(diethylamino)-6-methylpyrimidin-4-ol makes it a potential starting point or fragment for the development of novel therapeutic agents.
Safety, Handling, and Storage
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Hazard Statements:
-
H302: Harmful if swallowed. [3] * H315: Causes skin irritation. [3] * H319: Causes serious eye irritation. [3] * H335: May cause respiratory irritation. [3]* Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is recommended. [3][14]
References
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